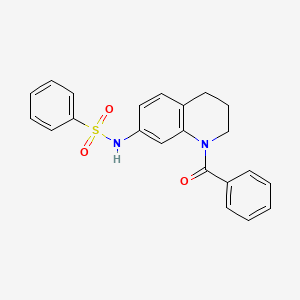
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound that is part of the 1,2,3,4-tetrahydroquinoline family . This family of compounds is known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves domino reactions, which are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .Applications De Recherche Scientifique
Anticancer Activity
Substituted 1,2,3,4-tetrahydroisoquinolines, which share structural similarities with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, have been synthesized and evaluated as potential anticancer agents. These compounds exhibit potent cytotoxic activities against various cancer cell lines, including breast cancer cells. The synthesis process involves modifications on the phenyl ring to introduce groups with different electronic, steric, and lipophilic properties, leading to compounds with enhanced anticancer activity (Redda, Gangapuram, & Ardley, 2010).
Tubulin Polymerization Inhibition
Another study reports the discovery of 7-aroyl-aminoindoline-1-benzenesulfonamides as a novel class of potent antitubulin agents. These compounds effectively inhibit tubulin polymerization by binding to the colchicine binding site of microtubules, demonstrating significant potential as anticancer agents due to their ability to inhibit human cancer cell growth across various lines, including resistant cancer lines (Chang et al., 2006).
Catalytic Applications
N-(Quinoline-8-yl-aryl)benzenesulfonamides have been used to synthesize half-sandwich ruthenium complexes, which serve as efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This application highlights the potential of such compounds in facilitating chemical transformations, making them valuable tools in synthetic organic chemistry (Dayan et al., 2013).
Carbonic Anhydrase Inhibition
A series of benzenesulfonamides, including compounds structurally related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, have been designed to target human carbonic anhydrases (hCAs). These studies focus on improving selectivity towards druggable isoforms by introducing hydrophobic or hydrophilic functionalities. Some derivatives exhibit remarkable inhibition of brain-expressed hCA VII, offering insights into the development of new inhibitors for therapeutic applications (Bruno et al., 2017).
Mass Spectrometry Analysis
Research into the synthesis and fragmentation pathways of N-(quinolin-8-yl)benzenesulfonamide derivatives has provided a method for analyzing and confirming the structures of these compounds. This work is crucial for understanding the behavior of such derivatives under electrospray ionization mass spectrometry, aiding in the identification and characterization of new compounds in drug discovery and development processes (Chen Bin, 2015).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16,23H,7,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUKRGBMJYITHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)
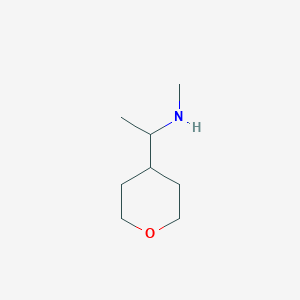
![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)
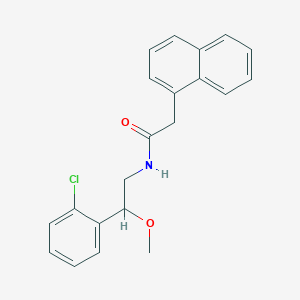
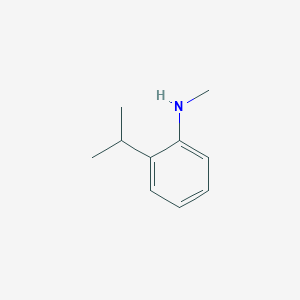
![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)
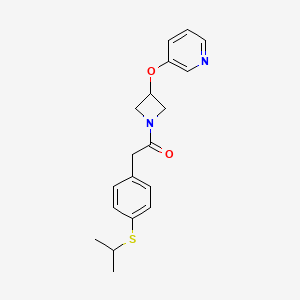
![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)
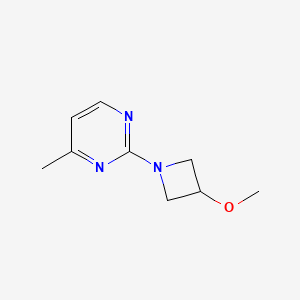
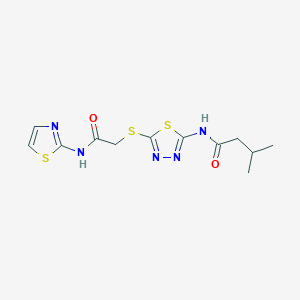
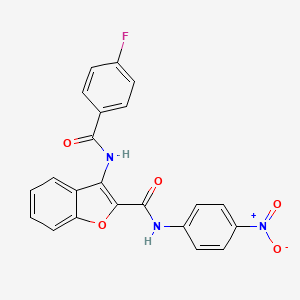
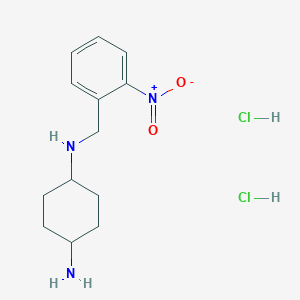
![Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2866189.png)